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Compound of Interest

Compound Name:
2-Fluoro-pyridine-3-sulfonyl

chloride

CAS No.: 1089330-70-0

Cat. No.: B1396087 Get Quote

CAS: 1089330-70-0 | Molecular Formula: C₅H₃ClFNO₂S | MW: 195.60 g/mol [1]

Executive Summary
2-Fluoro-pyridine-3-sulfonyl chloride is a high-value heterocyclic building block used

primarily in the synthesis of sulfonamide-based pharmacophores. Its strategic value lies in its

"Dual-Warhead" reactivity: the electrophilic sulfonyl chloride moiety allows for rapid scaffold

attachment, while the fluorine atom at the C2 position—activated by both the pyridine nitrogen

and the electron-withdrawing sulfonyl group—serves as a latent handle for Nucleophilic

Aromatic Substitution (SₙAr).

This guide addresses the critical challenges of sourcing, handling, and reacting this moisture-

sensitive reagent, providing self-validating protocols to ensure experimental success.

Part 1: Commercial Landscape & Sourcing Strategy
Availability Status
Unlike generic pyridine-3-sulfonyl chloride, the 2-fluoro derivative is classified as a Tier 2

Building Block. It is not a commodity chemical but is widely available from specialized medicinal

chemistry suppliers.
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Scale Availability Typical Lead Time
Primary Suppliers
(Examples)

Discovery (mg - 10g) In Stock 1-3 Days

Fluorochem,

Enamine, Combi-

Blocks, Sunway

Pharm

Process (10g - 1kg) Limited Stock 2-4 Weeks

WuXi AppTec,

Pharmablock, Custom

Synthesis Houses

Bulk (>1kg) Make-to-Order 6-10 Weeks
CDMOs (Requires

campaign planning)

Purity & Impurity Profile
Commercial batches often degrade during transit due to the high susceptibility of the sulfonyl

chloride group to hydrolysis.

Major Impurity: 2-Fluoro-pyridine-3-sulfonic acid (formed via hydrolysis).

Impact: The sulfonic acid is unreactive toward amines under standard conditions, leading to

stoichiometric errors and lower yields.

Specification Target: >97% Purity (by HPLC/titration). Reject batches <90%.

Sourcing Decision Logic (DOT Visualization)

Need 2-F-Py-3-SO2Cl Quantity Required?

< 10gDiscovery

> 100g

Scale-up

Check Catalog
(Enamine/Fluorochem)

Request Quote
(CDMO)

QC: Derivatization Test

Proceed to Synthesis>95% Conv.

Recrystallize / Return

<90% Conv.

Click to download full resolution via product page

Figure 1: Decision tree for sourcing and quality control of moisture-sensitive sulfonyl chlorides.
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Part 2: Technical Deep Dive & Reactivity
The "Dual-Warhead" Mechanism
The molecule possesses two electrophilic sites with distinct activation energies.

Site A (Sulfonyl Chloride): Highly reactive (Kinetic control). Reacts with nucleophiles at 0°C

to RT.

Site B (C2-Fluorine): Moderately reactive (Thermodynamic control). Requires heat or strong

nucleophiles. The sulfonyl group at C3 activates the C2-F bond for SₙAr, making it

significantly more reactive than 2-fluoropyridine.

Synthesis of the Reagent
If commercial stock is degraded, the reagent can be synthesized fresh via the Sandmeyer-type

chlorosulfonylation:

Starting Material: 2-Fluoro-3-aminopyridine.

Reagents: NaNO₂ (diazotization), SO₂/CuCl₂ (in acetic acid/HCl).

Key Precaution: The intermediate diazonium species is unstable; temperature control (<5°C)

is critical.

Part 3: Handling & Self-Validating Protocols
Handling "Gold Rules"

Moisture Intolerance: Always handle in a glovebox or under a positive pressure of

Nitrogen/Argon.

Storage: -20°C. If the solid turns into a gum/liquid, significant hydrolysis has occurred.

Weighing: Weigh quickly into a dry flask; do not leave on the balance open to air.

Protocol: Quality Control via Derivatization
Why this is necessary: 1H NMR often fails to clearly distinguish between the sulfonyl chloride

and the sulfonic acid due to overlapping shifts in the aromatic region. A functional test is
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superior.

Step-by-Step Methodology:

Dissolve: Take 10 mg of the commercial reagent in 0.5 mL dry DCM.

React: Add 1.5 equivalents of Benzylamine and 2.0 equivalents of Triethylamine.

Incubate: Shake at RT for 10 minutes.

Analyze: Inject directly into LC-MS.

Pass: >95% conversion to the N-benzyl sulfonamide (Mass = M+Benzyl-Cl).

Fail: Presence of unreacted sulfonic acid (Mass = M-Cl+OH) or low conversion.

Protocol: Selective Sulfonylation (Preserving the C-F
Bond)
This protocol ensures the formation of the sulfonamide without displacing the fluorine atom.

Reagents:

2-Fluoro-pyridine-3-sulfonyl chloride (1.0 equiv)[1]

Amine Nucleophile (1.0 equiv)

DIPEA (1.2 equiv) or Pyridine (3.0 equiv)

Solvent: Anhydrous DCM or THF (0.1 M)

Procedure:

Setup: Flame-dry a round-bottom flask and purge with Argon.

Addition: Dissolve the amine and base in solvent. Cool to 0°C.

Reagent Introduction: Add the sulfonyl chloride (dissolved in minimal solvent) dropwise over

5 minutes. Rapid addition can cause localized heating and hydrolysis.
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Monitoring: Warm to RT. Monitor by TLC/LCMS. Reaction is usually complete in <1 hour.

Quench: Add saturated NH₄Cl solution.

Workup: Extract with DCM. Wash with brine.[2][3] Dry over Na₂SO₄.[2][3]

Critical Control Point: If the amine is a strong nucleophile (e.g., pyrrolidine) and excess is used,

you risk displacing the Fluorine (SₙAr) as a side reaction. Strict stoichiometry (1:1) prevents

this.[4][5]

Part 4: Advanced Application Workflows
Sequential Functionalization (The "One-Pot" Strategy)
Researchers can exploit the reactivity difference to build complex scaffolds.

Workflow Diagram (DOT Visualization)

Reaction Conditions

2-Fluoro-Py-3-SO2Cl
(Starting Material)

Step 1: Sulfonylation
(Amine 1, 0°C, DCM)

Fast (Kinetic)

Intermediate:
2-Fluoro-Py-3-Sulfonamide

Step 2: SₙAr Displacement
(Amine 2 / Alkoxide, Heat, DMSO)

Slow (Thermodynamic)

Final Product:
2-Substituted-Py-3-Sulfonamide

Click to download full resolution via product page

Figure 2: Sequential functionalization strategy utilizing the differential reactivity of the sulfonyl

chloride and the activated C-F bond.[2][6][7][8][9][10]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.chemicalbook.com/synthesis/pyridine-3-sulfonyl-chloride.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5153121.htm
https://www.chemicalbook.com/synthesis/pyridine-3-sulfonyl-chloride.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5153121.htm
https://www.fishersci.com/store/msds?partNumber=AC451480250&countryCode=US&language=en
https://www.chemdict.com/brand_fluorochem/prodt580754.html
https://www.benchchem.com/product/b1396087?utm_src=pdf-body-img
https://www.chemicalbook.com/synthesis/pyridine-3-sulfonyl-chloride.htm
https://patents.google.com/patent/CN112830892A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9835472/
https://www.researchgate.net/publication/310590728_Oxidative_reaction_of_2-aminopyridine-3-sulfonyl_chlorides_with_tertiary_amines
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/66f1b9f7cec5d6c142fd7271/original/room-temperature-nucleophilic-aromatic-substitution-of-2-halopyridinium-ketene-hemiaminals-with-sulfur-nucleophiles.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Summary: Reactivity Comparison
Nucleophile Conditions Primary Outcome Mechanism

Primary Amine DCM, 0°C, Base
Sulfonamide

Formation

Nucleophilic Acyl

Substitution (S)

Secondary Amine DCM, RT, Base
Sulfonamide

Formation

Nucleophilic Acyl

Substitution (S)

Alkoxide (RO-) THF, 0°C Sulfonate Ester
Nucleophilic Acyl

Substitution (S)

Strong Amine

(Excess)
DMSO, 80°C C2-Displacement

SₙAr (After

sulfonamide

formation)

Water Ambient Sulfonic Acid
Hydrolysis

(Degradation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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